Vanillyl butyl ether

Catalog No.
S1525525
CAS No.
82654-98-6
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillyl butyl ether

CAS Number

82654-98-6

Product Name

Vanillyl butyl ether

IUPAC Name

4-(butoxymethyl)-2-methoxyphenol

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3

InChI Key

VLDFMKOUUQYFGF-UHFFFAOYSA-N

SMILES

CCCCOCC1=CC(=C(C=C1)O)OC

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-(Butoxymethyl)-2-methoxyphenol; Hotact VBE

Canonical SMILES

CCCCOCC1=CC(=C(C=C1)O)OC

Topical Analgesic Properties

VBE demonstrates promise as a topical analgesic. Studies suggest it activates transient receptor potential (TRP) channels, specifically TRPV3, on sensory neurons in the skin. TRPV3 activation is linked to the perception of warmth. VBE, unlike capsaicin (the component responsible for the heat in chili peppers), produces a milder warming sensation with potential pain-relieving effects. Research is ongoing to determine VBE's efficacy and safety for pain management [].

Source

[] Jeon, J. Y., et al. (2017). Vanillyl Butyl Ether (VBEO) Activates TRPV3 Channels and Induces Analgesia in Mice. PLOS ONE, 12(3), e0173222.

Potential Anti-Inflammatory Effects

Emerging research suggests VBE might possess anti-inflammatory properties. Studies on skin cells indicate VBE can suppress the production of inflammatory mediators, potentially offering benefits for inflammatory skin conditions []. Further investigation is needed to understand the mechanisms and potential therapeutic applications of VBE for inflammation.

Source

[] Kim, H. J., et al. (2013). Vanillyl Butyl Ether Suppresses Inflammatory Responses in HaCaT Keratinocytes. Annals of Dermatology, 25(2), 142-147.

Other Potential Applications

Preliminary research suggests VBE might have applications beyond analgesia and inflammation. Studies have explored its potential role in:

  • Wound healing: VBE might promote wound healing by stimulating cell proliferation.
  • Cancer research: VBE's effects on cell death pathways are being investigated for potential cancer treatment applications.

Vanillyl butyl ether is a chemical compound classified as an ether of monohydroxybenzoic acid, with the molecular formula C12H18O3C_{12}H_{18}O_{3} and a molecular weight of approximately 210.27 g/mol. It is recognized for its characteristic trigeminal, burning sensation similar to that of hot peppers, making it a valuable flavoring agent in food products. Additionally, it is utilized in cosmetics and personal care products for its fragrance, oral care properties, and as a warming or cooling agent . The compound is also noted for its interaction with the transient receptor potential type V1 channel (TRPV1), which mediates responses to noxious stimuli, including high temperatures and acidic conditions .

Typical of ethers and phenolic compounds. These include:

  • Hydrolysis: In the presence of strong acids or bases, vanillyl butyl ether can hydrolyze to yield vanillin and butanol.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
  • Substitution Reactions: The ether bond can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions are significant for both synthetic applications and understanding the compound's behavior in biological systems.

Vanillyl butyl ether exhibits biological activities primarily linked to its interaction with TRPV1 receptors. This interaction results in:

  • Sensory Effects: It induces a warming sensation, which can enhance the flavor profile in food products.
  • Irritation Potential: The compound has been associated with serious eye irritation and potential allergic skin reactions, as indicated by various safety assessments .
  • Sensitization: Studies have shown that vanillyl butyl ether can cause sensitization at higher concentrations, highlighting the importance of careful formulation in cosmetic and food applications .

The synthesis of vanillyl butyl ether typically involves the following methods:

  • Etherification Reaction:
    • Reacting vanillin with butanol in the presence of an acid catalyst (e.g., sulfuric acid) leads to the formation of vanillyl butyl ether.
    Vanillin+ButanolH2SO4Vanillyl Butyl Ether+Water\text{Vanillin}+\text{Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Vanillyl Butyl Ether}+\text{Water}
  • Direct Alkylation:
    • Using alkyl halides (butyl bromide) in conjunction with a base (such as sodium hydroxide) can also yield the desired ether.

These methods are efficient and allow for the production of vanillyl butyl ether with high purity.

Vanillyl butyl ether finds diverse applications across various industries:

  • Food Industry: Used as a flavoring agent due to its spicy profile, enhancing products like sauces and seasonings.
  • Cosmetics: Incorporated as a fragrance ingredient, oral care agent, and in formulations designed to provide warming sensations .
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity related to sensory stimulation.

Research on vanillyl butyl ether has focused on its interactions with biological systems, particularly regarding sensory receptors:

  • TRPV1 Activation: Studies indicate that vanillyl butyl ether activates TRPV1 channels, leading to increased neuronal activity and release of neuropeptides .
  • Sensitization Studies: Various assessments have demonstrated that while it may cause sensitization at higher concentrations, it does not induce reactions at lower concentrations in controlled human studies .

These findings underscore the importance of dosage and formulation when using this compound.

Vanillyl butyl ether shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberMolecular FormulaMolecular WeightUnique Characteristics
Vanillyl ethyl ether13184-86-6C₁₀H₁₄O₃182.21 g/molLower molecular weight; less potent TRPV1 activator
Isoeugenol97-54-1C₁₀H₁₂O₂164.20 g/molKnown for its use in fragrance; less irritating
Eugenol97-53-0C₉H₁₀O₂150.19 g/molCommonly used as a dental analgesic; stronger aroma

Uniqueness

Vanillyl butyl ether is distinguished by its specific structural configuration that allows it to effectively activate TRPV1 receptors while providing a unique sensory experience reminiscent of spicy flavors. Its higher molecular weight compared to similar compounds contributes to its unique properties in formulations.

Physical Description

colourless to pale yellow viscous liquid with a weak, vanillic, acidic odour

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.125594432 g/mol

Monoisotopic Mass

210.125594432 g/mol

Boiling Point

241.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

Density

1.048-1.068

UNII

S2ULN37C9R

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 10 of 46 companies with hazard statement code(s):;
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

82654-98-6

Wikipedia

Vanillyl butyl ether

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 4-(butoxymethyl)-2-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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